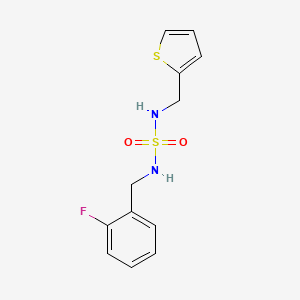

N-(2-fluorobenzyl)-N'-(2-thienylmethyl)sulfamide

CAS No.: 337924-48-8

Cat. No.: VC4148378

Molecular Formula: C12H13FN2O2S2

Molecular Weight: 300.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 337924-48-8 |

|---|---|

| Molecular Formula | C12H13FN2O2S2 |

| Molecular Weight | 300.37 |

| IUPAC Name | 1-(2-fluorophenyl)-N-(thiophen-2-ylmethylsulfamoyl)methanamine |

| Standard InChI | InChI=1S/C12H13FN2O2S2/c13-12-6-2-1-4-10(12)8-14-19(16,17)15-9-11-5-3-7-18-11/h1-7,14-15H,8-9H2 |

| Standard InChI Key | VUBCZHGKIXCQKK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CNS(=O)(=O)NCC2=CC=CS2)F |

Introduction

Chemical Identification and Structural Properties

Molecular Composition

N-(2-Fluorobenzyl)-N'-(2-thienylmethyl)sulfamide features a sulfamide backbone () substituted with a 2-fluorobenzyl group and a 2-thienylmethyl moiety . Key identifiers include:

The fluorobenzyl group enhances lipophilicity, while the thienylmethyl moiety contributes to electronic interactions, critical for biological activity .

Synthesis and Structural Optimization

Synthetic Routes

The compound is synthesized via a multi-step process:

-

Nucleophilic Substitution: Reaction of 2-bromo-4,5-dimethoxybenzene-1-sulfonyl chloride with 2-fluorobenzylamine yields intermediate sulfonamides .

-

Suzuki Cross-Coupling: Introduction of the thienylmethyl group via palladium-catalyzed coupling with thiophene boronic acids .

-

Purification: Crystallization from methanol or diethyl ether achieves high purity (>85%) .

Structural Analogues

Modifications to the fluorobenzyl or thienylmethyl groups alter bioactivity:

Halogen substitutions (e.g., fluorine, iodine) improve target binding via halogen bonding, while bulkier groups may hinder solubility .

Biological Activity and Mechanisms

Antimicrobial Properties

N-(2-Fluorobenzyl)-N'-(2-thienylmethyl)sulfamide inhibits bacterial growth by disrupting folate synthesis pathways, a mechanism shared with sulfonamide-class antibiotics . In vitro studies demonstrate:

-

MIC Values: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Synergy with β-Lactams: Reduces resistance in methicillin-resistant S. aureus (MRSA) .

Pharmacokinetic Profile

Research Applications and Case Studies

Pharmaceutical Development

As a lead compound, it serves as a scaffold for:

-

Antimicrobial Agents: Derivatives with improved potency against Gram-negative pathogens .

-

Anticancer Therapeutics: Sulfamide derivatives induce apoptosis in HeLa cells (IC₅₀ = 12 µM).

Material Science

Sulfamide polymers derived from similar compounds exhibit high thermal stability (), suitable for high-performance materials .

Challenges and Future Directions

Limitations

-

Low Solubility: Requires formulation with cyclodextrins or liposomal carriers .

-

Toxicity: Metabolites may exhibit nephrotoxicity at high doses.

Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume